VU0152100

Description

VU0152100 is a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (M4 mAChR) with an EC50 of 380 nM . Synthesized as part of a medicinal chemistry campaign to develop centrally penetrant M4 PAMs, it enhances acetylcholine (ACh)-mediated signaling by binding to an allosteric site on the M4 receptor, increasing receptor activity without direct agonism . Pharmacokinetic studies in rats reveal brain-to-plasma ratios with free brain concentrations exceeding 340–400 nM at a dose of 56.6 mg/kg (i.p.), sufficient for in vivo efficacy .

This compound demonstrates antipsychotic-like effects in rodent models, reversing amphetamine-induced hyperlocomotion, prepulse inhibition (PPI) deficits, and contextual fear conditioning impairments . Notably, it lacks extrapyramidal side effects (e.g., catalepsy) associated with typical antipsychotics like haloperidol, though it potentiates haloperidol’s cataleptic effects when co-administered .

Properties

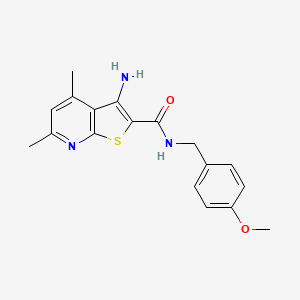

IUPAC Name |

3-amino-N-[(4-methoxyphenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-10-8-11(2)21-18-14(10)15(19)16(24-18)17(22)20-9-12-4-6-13(23-3)7-5-12/h4-8H,9,19H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNWGCQSCGNTKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(S2)C(=O)NCC3=CC=C(C=C3)OC)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357702 | |

| Record name | VU0152100 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

409351-28-6 | |

| Record name | VU0152100 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-N-[(4-methoxyphenyl)methyl]-4,6-dimethyl-thieno[2,3-b]pyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

VU0152100 is synthesized through a multi-step process involving the formation of a thieno[2,3-b]pyridine core structure. The key steps include:

Formation of the thieno[2,3-b]pyridine core: This involves the cyclization of appropriate precursors under specific conditions.

Functionalization of the core: Introduction of amino and carboxamide groups to the core structure.

Final modifications: Addition of a methoxyphenyl group to complete the synthesis.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

VU0152100 primarily undergoes the following types of reactions:

Substitution Reactions: Introduction of functional groups to the core structure.

Cyclization Reactions: Formation of the thieno[2,3-b]pyridine core.

Amidation Reactions: Formation of the carboxamide group.

Common Reagents and Conditions

Reagents: Common reagents include amines, carboxylic acids, and methoxyphenyl derivatives.

Major Products

The major product formed from these reactions is this compound itself, characterized by its high selectivity and potency as a positive allosteric modulator of the muscarinic acetylcholine receptor subtype M4 .

Scientific Research Applications

Antipsychotic Drug-Like Effects

Research has demonstrated that VU0152100 can reverse amphetamine-induced hyperlocomotion in rodent models. This effect is dose-dependent and specific to wild-type mice, as M4 knockout mice did not exhibit similar responses. The compound also blocks amphetamine-induced disruptions in contextual fear conditioning and prepulse inhibition of the acoustic startle reflex, indicating its potential as an antipsychotic agent .

Table 1: Effects of this compound on Behavioral Parameters

| Parameter | Effect Observed | Dose Range (mg/kg) |

|---|---|---|

| Amphetamine-induced hyperlocomotion | Reversal | 3 - 56.6 |

| Contextual fear conditioning | Blocking disruption | 10 - 56.6 |

| Acoustic startle reflex | Prepulse inhibition | 10 - 56.6 |

Neuroimaging and Connectivity Studies

Functional imaging studies using pharmacologic magnetic resonance imaging (phMRI) have shown that this compound modulates brain activation patterns associated with amphetamine response. Key regions affected include the nucleus accumbens, caudate-putamen, hippocampus, and medial thalamus. These findings suggest that this compound enhances functional connectivity between these areas, which are critical for cognitive processing and emotional regulation .

Table 2: Brain Regions Affected by this compound

| Brain Region | Role in Psychosis | Connectivity Changes Observed |

|---|---|---|

| Nucleus Accumbens | Reward processing | Increased connectivity |

| Caudate-Putamen | Motor control | Enhanced activation |

| Hippocampus | Memory formation | Modulated activity |

| Medial Thalamus | Sensory integration | Altered connectivity |

Applications in Substance Use Disorders

This compound has shown promise in mitigating the reinforcing effects of cocaine in rodent models. It decreases both the discriminative stimulus effects of cocaine and reduces drug-seeking behavior without affecting overall activity levels. This positions this compound as a potential therapeutic option for treating cocaine addiction .

Table 3: Effects of this compound on Cocaine-Induced Behavior

| Behavior | Effect Observed | Dose (mg/kg) |

|---|---|---|

| Cocaine-induced hyperactivity | Attenuation | Not specified |

| Conditioned place preference | Prevention of reinstatement | Not specified |

Case Studies and Clinical Implications

While most studies on this compound have been preclinical, its implications for clinical use are significant. The selective nature of this compound could lead to fewer side effects compared to traditional antipsychotics. Ongoing research aims to further explore its efficacy in human trials, particularly focusing on schizophrenia and other psychotic disorders.

Mechanism of Action

VU0152100 exerts its effects by binding to an allosteric site on the muscarinic acetylcholine receptor subtype M4. This binding increases the receptor’s affinity for acetylcholine and enhances its coupling to G-proteins, leading to downstream signaling effects. The compound does not possess intrinsic agonist activity but potentiates the effects of acetylcholine .

Comparison with Similar Compounds

VU0152099

- Similarities : Co-developed with VU0152100, VU0152099 shares a tricyclic carboxamide core and comparable M4 potency (EC50 ~300–400 nM) . Both compounds reverse amphetamine-induced behaviors in rodents without peripheral mAChR activation .

- Differences : Subtle structural variations (e.g., substituent positioning) result in distinct pharmacokinetic profiles. This compound exhibits superior brain penetration (7% FC penetration vs. VU0152099’s 53%) .

LY2033298

- Mechanism: Unlike this compound, LY2033298 requires co-administration with orthosteric agonists (e.g., oxotremorine) to exert behavioral effects, reflecting lower cooperativity with endogenous ACh .

- Selectivity : Less subtype-selective than this compound, with activity at M2 and M3 receptors at higher doses .

VU0467154

- Improved Potency: A thieno[2,3-c]pyridazine derivative, VU0467154 shows robust in vivo activity in schizophrenia models but lower human M4 potency compared to this compound (human EC50 ~1.5 µM vs. 380 nM) .

- Pharmacokinetics : Enhanced metabolic stability and reduced protein binding compared to this compound, translating to longer half-lives in preclinical studies .

Next-Generation M4 PAMs

VU6007215 and VU6009048

- Advancements : Derived from this compound’s scaffold, these tricyclic analogs exhibit 3.5- and 6-fold increases in human M4 activity, respectively .

- Protein Binding : VU6007215 demonstrates reduced plasma protein binding (rat fubrain = 0.12 vs. This compound’s 0.045), enhancing free brain concentrations .

Data Table: Key Comparative Metrics

Structure-Activity Relationships (SAR)

- Core Modifications: Masking the β-amino carboxamide moiety in this compound led to tricyclic derivatives (e.g., VU6007215) with improved potency and reduced protein binding .

- Substituent Effects: Methoxy and fluoro groups at specific positions enhance cooperativity (αβ) and reduce off-target activity . For example, VU0467154’s thienopyridazine core improves metabolic stability .

Therapeutic Implications

This compound’s M4-specific modulation offers advantages over non-selective mAChR agonists (e.g., xanomeline), avoiding side effects like hypersalivation and gastrointestinal distress . Its ability to reverse cognitive deficits in Fragile X syndrome models (via mGluR-LTD normalization) and cocaine-induced hyperactivity further highlights broad applicability . However, its low brain penetration (7% FC) and interaction with serotonergic ligands (e.g., F15599) necessitate structural optimization for clinical use .

Biological Activity

VU0152100 is a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR), which has garnered attention for its potential therapeutic applications in treating psychiatric disorders, particularly psychosis and cognitive impairments. This article consolidates various research findings, case studies, and experimental data regarding the biological activity of this compound.

This compound enhances the activity of the M4 mAChR without acting as an agonist itself. It potentiates the receptor's response to acetylcholine, leading to increased signaling through this pathway. This mechanism is significant because M4 receptors are implicated in modulating dopaminergic activity in the brain, which is essential for managing symptoms associated with schizophrenia and other psychotic disorders .

In Vivo Studies

-

Neural Precursor Cell Proliferation :

- In a study involving Nestin-GFP mice, this compound was administered via intraperitoneal injections. The results indicated a significant increase in the number of proliferating neural precursor cells (NPCs) compared to vehicle-treated controls. Specifically, there was an increase in BrdU-labeled NPCs, demonstrating enhanced neurogenesis due to M4 receptor activation .

-

Antipsychotic Effects :

- This compound demonstrated a dose-dependent reversal of amphetamine-induced hyperlocomotion in wild-type rats and mice but not in M4 knockout (KO) models, confirming its specificity for the M4 receptor. Additionally, it blocked amphetamine-induced disruptions in contextual fear conditioning and prepulse inhibition, suggesting robust antipsychotic-like effects without inducing catalepsy or peripheral side effects often seen with non-selective mAChR agonists .

-

Neurochemical Impact :

- Microdialysis studies showed that this compound could reverse amphetamine-induced increases in extracellular dopamine levels in specific brain regions, supporting its role in modulating dopaminergic neurotransmission. This finding aligns with the hypothesis that enhancing M4 receptor activity can mimic some antipsychotic effects observed with traditional treatments .

Case Studies

- A chronic administration model assessed the efficacy of this compound alongside olanzapine, an atypical antipsychotic known for causing weight gain. The combination treatment exhibited reduced weight gain compared to olanzapine alone, indicating potential metabolic benefits when using M4 PAMs like this compound in conjunction with other antipsychotics .

Data Summary

The following table summarizes key findings from various studies on this compound:

Q & A

Q. What is the primary pharmacological mechanism of VU0152100, and how does its selectivity for M4 mAChR influence experimental design?

this compound is a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (M4 mAChR) with an EC50 of 380 ± 93 nM . Its selectivity necessitates rigorous receptor subtype profiling in experimental models to avoid off-target effects. For example, studies should include control experiments with M1/M3/M5 mAChRs to confirm specificity. Immunoblotting or radioligand binding assays are recommended to validate receptor interactions .

Q. What are standard methodologies for assessing this compound's allosteric modulation in vivo?

In vivo protocols often involve intraperitoneal (i.p.) administration at doses ranging from 6–60 mg/kg, with tissue collection 20–90 minutes post-injection for downstream analysis (e.g., immunoblotting for phosphorylation targets like GluA1 or ERK1/2) . Time-course experiments are critical due to the compound’s pharmacokinetic profile; staggered dosing (e.g., pre-treatment with this compound 20 minutes before agonist administration) is used to study interaction dynamics with dopamine receptors .

Q. How do researchers control for confounding variables when studying this compound’s effects on synaptic signaling pathways?

Key controls include:

- Co-administration of selective antagonists (e.g., tropicamide for M4 mAChR) to confirm receptor-mediated effects .

- Parallel experiments in M4R knockout models to validate target specificity .

- Normalization of phosphorylation data (e.g., pS845/GluA1) to total protein levels to account for sample variability .

Advanced Research Questions

Q. How does this compound modulate cross-talk between M4 mAChR and dopamine D1 receptors (D1Rs) in striatal neurons, and what methodological approaches resolve contradictory findings?

this compound suppresses D1R-mediated ERK phosphorylation in striatal synaptosomes, but this effect is absent in the medial prefrontal cortex (mPFC) . To resolve regional discrepancies, researchers use subcellular fractionation (e.g., synaptosomal preparations) and region-specific immunohistochemistry. Contradictions in basal vs. agonist-stimulated conditions are addressed by comparing acute vs. chronic dosing regimens and employing single-cell electrophysiology to isolate synaptic vs. extrasynaptic signaling .

Q. What experimental strategies differentiate this compound’s direct allosteric effects from indirect neuromodulatory pathways?

- Pharmacological isolation : Pre-treatment with this compound followed by selective agonists/antagonists (e.g., SKF81297 for D1Rs) to decouple receptor crosstalk .

- Kinase activity profiling : Quantitative analysis of tyrosine kinase phosphorylation (e.g., Fyn Y416) using phospho-specific antibodies and siRNA knockdown to confirm pathway specificity .

- Computational modeling : Dose-response curves and Schild analysis to distinguish allosteric vs. orthosteric modulation .

Q. How do researchers reconcile contradictory data on this compound’s impact on GluA1 phosphorylation under basal vs. stimulated conditions?

While this compound alone does not alter basal S845/S831 GluA1 phosphorylation in the mPFC, it significantly reduces SKF81297/quinpirole-stimulated phosphorylation . Methodological solutions include:

- Temporal resolution : Sampling at multiple time points (e.g., 20 vs. 60 minutes post-injection) to capture dynamic phosphorylation states .

- Pathway inhibition : Co-application of kinase inhibitors (e.g., PKA/PKC blockers) to identify upstream regulators .

Data Analysis and Interpretation

Q. What statistical frameworks are optimal for analyzing this compound’s dose-dependent effects on synaptic plasticity markers?

- Single-factor ANOVA : For comparing multiple doses (e.g., 6 mg/kg vs. 60 mg/kg) against vehicle controls, with post-hoc Tukey tests for pairwise comparisons .

- Two-way ANOVA : To assess interactions between this compound and co-administered agonists (e.g., SKF81297) across brain regions .

- Effect size reporting : Cohen’s d or η² to quantify the magnitude of phosphorylation changes, ensuring reproducibility across studies .

Q. How should researchers address variability in this compound’s efficacy across different animal models or disease states?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.